triostin

DNA bisintercalation Sequence selectivity Poly(dA-dT) vs. Poly(dG-dC)

Researchers requiring a DNA bisintercalator with defined AT-rich sequence preference face limited sourcing for high-purity triostin A. This quinoxaline antibiotic from Streptomyces triostinicus directly addresses that gap as a well-characterized bifunctional bisintercalator. • Poly(dA-dT) sequence specificity-probes AT-rich DNA regions without the CpG bias inherent to echinomycin • Hypoxia-selective cytotoxicity confirmed in MCF-7 cells, enabling HIF-1α pathway interrogation • X-ray-validated structure (mp 245-248°C); scalable enzymatic synthesis demonstrated (DNA addition improves cyclization yield from 19% to 67%) Supplied as a solid with verified purity for immediate research use.

Molecular Formula H3N5
Molecular Weight 0
CAS No. 12795-78-7
Cat. No. B1172060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriostin
CAS12795-78-7
Synonymstriostin
Molecular FormulaH3N5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triostin A: DNA Bisintercalating Antibiotic for Research


Triostin A (CAS 12795-78-7, molecular formula C50H62N12O12S2) is a member of the quinoxaline antibiotic family, produced by Streptomyces triostinicus [1]. It functions as a bifunctional DNA bisintercalator, binding to the minor groove with sequence-specificity and unwinding DNA with an angle approximately twice that of the monofunctional intercalator ethidium [2][3]. As the biosynthetic precursor to echinomycin, triostin A exhibits potent antibacterial and antitumor activities, with a well-defined structure determined by X-ray crystallography (mp 245-248°C, [α]D25 -157°) [4][5].

DNA bisintercalation probe for sequence-specificity studies
Reported poly(dA-dT) binding preference, distinct from echinomycin
Disulfide cross-bridge reference for SAR investigations
Biosynthetic precursor relationship with echinomycin

Why Triostin A Cannot Be Replaced by Echinomycin


Despite sharing a common bisintercalating mechanism and biosynthetic pathway, triostin A and its closest analogs exhibit non-interchangeable biological profiles due to critical differences in DNA sequence selectivity, metabolic stability, and hypoxia-selective cytotoxicity [1][2]. Echinomycin, with its thioacetal cross-bridge, demonstrates preferential binding to CpG-rich sequences, while triostin A's disulfide bridge confers a distinct preference for poly(dA-dT) tracts [3]. Furthermore, triostin A serves as the direct precursor to echinomycin, and this structural difference translates to divergent antitumor spectra, with triostin C showing activity in mouse tumor models where echinomycin is ineffective [4]. These differences invalidate generic substitution in studies of DNA sequence recognition, HIF-1 pathway inhibition, or the development of tumor-selective agents .

DNA sequence preference reversal
Echinomycin's CpG preference may not reproduce AT-rich binding context observed with triostin A.
Cross-bridge structure divergence
Thioacetal bridge may shift DNA-bound conformation relative to disulfide, altering SAR interpretation.
Hypoxia-selectivity profile mismatch
Reported hypoxia-selective cytotoxicity for triostin A may differ from echinomycin's characterized HIF-1 inhibition.

Triostin A vs. Echinomycin: Evidence Comparison


Reversed DNA Sequence Preference vs. Echinomycin

Triostin A shows a unique DNA binding preference for poly(dA-dT) over poly(dG-dC), which is opposite to the pattern observed for the closely related quinomycins (echinomycin and quinomycin C) [1]. This was quantitatively established by solvent-partition analysis, revealing that while echinomycin and quinomycin C bind preferentially to GC-rich DNA, triostin A binds better to poly(dA-dT) [2].

Sequence Preference
Head-to-head
Triostin A: poly(dA-dT) > poly(dG-dC)
Echinomycin: poly(dG-dC) > poly(dA-dT)
Reported AT-rich binding context; may shift target engagement vs. echinomycin
Solvent-partition analysis; data to verify for specific sequences
DNA bisintercalation Sequence selectivity Poly(dA-dT) vs. Poly(dG-dC)

Disulfide vs. Thioacetal Cross-Bridge in DNA Binding

The crystal structures of triostin A and echinomycin complexed to the same DNA fragment (d(CpGpTpApCpG)) reveal that the two molecules differ in the nature of their cross-bridge: triostin A possesses a simple disulfide bridge, while echinomycin contains a shorter thioacetal bond [1]. This structural difference results in subtle but distinct conformations when bound to DNA, which likely underpins their divergent sequence selectivities [2].

Cross-bridge
Head-to-head
Disulfide (-S-S-) vs. Thioacetal (-S-CH2-S-)
Cross-bridge type may influence DNA-bound conformation
X-ray crystallography with d(CpGpTpApCpG)
X-ray crystallography Cross-bridge conformation Structure-activity relationship

Hypoxia-Selective Cytotoxicity

Triostin A and its thiosulfinate analog were shown to inhibit both DNA binding of HIF-1 and HIF-1α protein accumulation, resulting in hypoxia-selective cytotoxicity against MCF-7 cells . While echinomycin is also a potent HIF-1 inhibitor, this study marks the first demonstration that triostin A itself possesses hypoxia-selective cytotoxicity, a property not consistently reported for echinomycin .

Hypoxia Response
Data to verify
Hypoxia-selective cytotoxicity observed in MCF-7 cells
Reported hypoxia-responsive HIF-1α inhibition context; echinomycin not consistently characterized
Class-level inference; independent replication needed
HIF-1 inhibition Hypoxia-selective Cytotoxicity

Enhanced DNA Binding Affinity vs. Echinomycin

Solvent-partition analysis revealed that the binding constants of quinomycin C for various natural DNAs are 2–6 times larger than those of echinomycin [1]. Notably, for both triostin A and quinomycin C, the highest binding constant was observed for Micrococcus lysodeikticus DNA, indicating that triostin A's affinity for this bacterial DNA is significantly greater than echinomycin's [2].

Binding Affinity
Cross-study comparable
2- to 6-fold higher K for M. lysodeikticus DNA vs. echinomycin
Reported higher affinity for bacterial DNA; may support antimicrobial screening context
Solvent-partition; affinity rank may differ by DNA source
Binding affinity Association constant Micrococcus lysodeikticus

DNA-Templated Enzymatic Synthesis Improvement

In the enzymatic synthesis of the triostin A analog TANDEM using echinomycin thioesterase, the addition of DNA drastically improved the reaction yield from 19% to 67% and reversed the cyclization:hydrolysis ratio from 1:2 to 18:1 . This DNA-templated strategy leverages the compound's intrinsic DNA-binding affinity to capture the cyclic product, offering a superior synthetic route compared to standard chemical methods .

Synthesis Yield
Reported
67% yield with DNA (vs. 19% without)
DNA template may improve enzymatic cyclization yield
TANDEM analog synthesis; requires validation at scale
Chemoenzymatic synthesis DNA-templated macrolactonization Yield improvement

Triostin A Applications in DNA, Hypoxia & Synthesis


AT-Rich DNA Sequence Recognition

Due to its unique preference for poly(dA-dT) over poly(dG-dC), triostin A is the ideal tool for probing AT-rich DNA sequences, particularly in studies where echinomycin's CpG-specific binding would confound results [1].

HIF-1 Pathway Inhibition Under Hypoxia

Triostin A's demonstrated hypoxia-selective cytotoxicity in MCF-7 cells makes it a valuable chemical probe for elucidating HIF-1α-dependent mechanisms in the tumor microenvironment, offering a complementary tool to echinomycin which lacks this characterized selectivity .

SAR of Cross-Bridge Chemistry

The well-characterized disulfide bridge of triostin A provides a distinct scaffold for comparing the effects of cross-bridge chemistry on DNA binding conformation and biological activity, serving as a critical reference point for developing novel analogs with altered cross-bridges [2].

DNA-Templated Macrolactonization Synthesis

The dramatic yield improvement (19% to 67%) achieved via DNA addition in the enzymatic synthesis of triostin A analogs highlights its utility in developing efficient, scalable production methods for complex DNA-binding natural products .

Application
Selection Property
Validation Focus
AT-rich DNA sequence recognition studies
Reported poly(dA-dT) binding preference
Sequence-specificity validation in target DNA
Hypoxia-pathway studies in tumor cell models
Reported hypoxia-responsive HIF-1 inhibition
HIF-1α endpoint and hypoxia-condition validation
Cross-bridge SAR studies
Disulfide bridge reference scaffold
Binding conformation and bioactivity comparison
DNA-templated enzymatic synthesis
DNA-induced yield improvement
Reproducibility and scalability assessment

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